4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione
Description
Properties
CAS No. |
41070-36-4 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4,4-dimethyl-1-pyridin-3-ylpentane-1,3-dione |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11(15)7-10(14)9-5-4-6-13-8-9/h4-6,8H,7H2,1-3H3 |
InChI Key |
YEIQOAJAQVNEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione typically involves the reaction of 3-methylpyridine with tert-pentanoic acid ethyl ester, followed by oximation and esterification reactions . The reaction conditions are generally mild, and the yields are high. The structure of the compound is confirmed through various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Coordination Reactions with Metal Ions
This compound forms stable complexes with transition metals through its β-diketonate (O-donor) and pyridinyl (N-donor) groups. The coordination mode depends on the metal’s oxidation state and hardness:
The β-diketonate group preferentially binds harder Lewis acids (e.g., Mg²⁺), while the pyridinyl nitrogen coordinates softer acids (e.g., Ag⁺, Pd²⁺) .
Oxidation and Reduction Reactions
The diketone moiety undergoes redox transformations under controlled conditions:
Oxidation
-
Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O)
-
Product : 4,4-Dimethyl-1-(pyridin-3-yl)pentanedioic acid
-
Mechanism : Cleavage of the enolized diketone to carboxylic acids via radical intermediates .
Reduction
-
Reagent : NaBH₄ in methanol, 0°C
-
Product : 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-diol
-
Selectivity : Borohydride reduces carbonyl groups without affecting the pyridine ring.
Acid-Base Reactivity
The compound exhibits pH-dependent tautomerism and deprotonation:
-
Enolization : In non-polar solvents (e.g., CHCl₃), the diketone exists predominantly in the enol form, stabilized by intramolecular hydrogen bonding.
-
Deprotonation :
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C without melting.
-
Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in alkanes.
-
pH Sensitivity : Protonation of the pyridinyl nitrogen occurs below pH 4, disrupting metal coordination .
This compound’s versatility in coordination chemistry and catalysis underscores its importance in materials science and synthetic organic chemistry.
Scientific Research Applications
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione involves its ability to coordinate with metal ions through its diketone and pyridine moieties. This coordination can lead to the formation of metallosupramolecular structures, which exhibit unique catalytic and material properties . The molecular targets and pathways involved depend on the specific application and the metal ions used in coordination .
Comparison with Similar Compounds
Positional Isomers: Pyridyl Substituent Effects
L1 (4,4-dimethyl-1-(pyridin-4-yl)pentane-1,3-dione) and L3 (4,4-dimethyl-1-(pyridin-2-yl)pentane-1,3-dione) differ from L2 solely in the position of the pyridyl nitrogen. This structural variation significantly impacts their coordination behavior and applications:
| Property | L2 (Pyridin-3-yl) | L1 (Pyridin-4-yl) | L3 (Pyridin-2-yl) |
|---|---|---|---|
| Coordination Modes | Ambidentate (O or N donor) | Prefers pyridyl-N due to linear geometry | Likely steric hindrance at N site |
| Supramolecular Use | Limited studies | Forms heterometallic nanocages (Al/Pd) | No reported applications |
| Catalytic Activity | Not reported | Pd-based assemblies show Heck coupling | Not reported |
Key Findings :
- L1 has been extensively utilized in constructing tetrahedral bimetallic nanocages (e.g., Al/Pd) due to its pyridin-4-yl group enabling linear coordination geometry .
- L2 ’s pyridin-3-yl group may hinder directional bonding, limiting its use in supramolecular architectures compared to L1 .
- No data exists for L3, suggesting its steric or electronic properties are less favorable for coordination-driven assemblies .
Substituent Variations in β-Diketones
Comparisons with β-diketones bearing alternative substituents highlight the role of electronic and steric effects:
Key Findings :
Biological Activity
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione, a compound with the molecular formula and a molecular weight of 205.25 g/mol, is known for its diverse biological activities. This article explores its biological properties, particularly its interactions with metal ions, potential anticancer effects, and other pharmacological activities.
Chemical Structure and Properties
The compound features a diketone moiety and a pyridine ring, which contribute to its ability to act as a bifunctional ligand in coordination chemistry. The diketone functionality allows it to form stable complexes with various metal ions, enhancing its utility in catalysis and material science.
1. Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance:
- Cell Lines Tested : The compound was tested against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines.
- Methodology : The MTT assay was employed to determine cell viability and calculate the 50% inhibitory concentration (IC50).
Table 1: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Harmine | HCT-116 | 2.40 ± 0.12 |
| Harmine | HepG2 | 2.54 ± 0.82 |
| 4h | HCT-116 | 2.17 ± 0.83 |
| 4h | HepG2 | Comparable to Harmine |
These results indicate that several derivatives exhibit comparable or enhanced activity relative to Harmine, suggesting that structural modifications can significantly influence anticancer efficacy .
2. Coordination Chemistry
The compound's ability to form stable complexes with metal ions is crucial for its applications in catalysis and materials science:
- Metal Complexes : It has been shown to form complexes with metals such as Ag(I), Pd(II), and Pt(II). The coordination behavior changes significantly depending on the metal ion involved.
Table 2: Coordination Behavior with Metal Ions
| Metal Ion | Coordination Number | Stability Observations |
|---|---|---|
| Pd(II) | 4 | High stability observed; significant NMR shifts indicate complex formation |
| Pt(II) | Variable | Kinetic inertness leads to slower complex formation |
Studies have illustrated that upon the addition of Pd(II) salts, the compound transitions from a ditopic ligand to a four-coordinate complex, demonstrating its versatility as a ligand in metallosupramolecular assemblies .
Mechanisms of Biological Action
The biological activity of this compound is hypothesized to arise from multiple mechanisms:
- Chelation Therapy : Its chelating ability may play a role in mitigating metal toxicity and enhancing drug delivery systems.
- Cellular Interaction : The compound's interactions with cellular targets could lead to apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of cellular signaling pathways .
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific applications:
- In Vivo Studies : Animal models have shown promising results when treated with derivatives of this compound, indicating potential for further development into therapeutic agents.
- Comparative Studies : Research comparing various diketone derivatives has provided insights into structure-activity relationships (SAR), emphasizing the importance of functional groups on biological activity.
Q & A
Q. Q1. What are the established synthetic routes for 4,4-dimethyl-1-(pyridin-3-yl)pentane-1,3-dione, and how do reaction conditions influence yield and purity?
The compound is synthesized via Claisen condensation between methyl pyridine-3-carboxylate and pinacolone (2,2-dimethylpropan-2-ol) in the presence of a strong base like NaH. Critical parameters include reaction temperature (optimized at 80–100°C), stoichiometric ratios (1:1.2 for ester:pinacolone), and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (hexane/ethyl acetate) achieves >95% purity. Side products, such as unreacted diketone intermediates, are minimized by controlling base strength and reaction time .
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Confirms β-diketone tautomerism (δ ~5.5 ppm for enolic proton; carbonyl carbons at δ ~190–200 ppm) and pyridyl ring protons (δ 7.4–8.8 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 234.13) and fragmentation patterns .
- IR Spectroscopy : Identifies β-diketone C=O stretching (~1600–1700 cm⁻¹) and pyridyl C=N vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. Q3. How does the ambidentate nature of this compound enable its use in heterometallic coordination frameworks?
The ligand exhibits dual coordination modes: (1) neutral pyridyl-N binding to soft metals (Ag(I), Pd(II), Pt(II)) and (2) anionic β-diketonate-O binding to hard metals (Fe(III), Al(III)). This ambidentate behavior allows sequential assembly of heterometallic systems. For example, Ag(I) complexes act as metalloligands for Fe(III), forming polymeric structures characterized by single-crystal X-ray diffraction. The coordination mode is pH-dependent, with acidic conditions favoring pyridyl coordination and basic conditions promoting diketonate binding .
Q. Q4. What challenges arise in resolving structural contradictions between solution-state NMR and solid-state X-ray diffraction data for coordination complexes of this ligand?
Discrepancies often stem from dynamic behavior in solution (e.g., ligand lability or solvent exchange) versus static solid-state structures. For example, NMR may indicate rapid interconversion between mononuclear and polymeric species, while X-ray data reveal a single coordination geometry. To reconcile this, use variable-temperature NMR and diffusion-ordered spectroscopy (DOSY) to probe equilibrium states. Complementary computational modeling (DFT) can predict energetically favored configurations .
Q. Q5. How can the ligand’s steric and electronic properties be tuned to enhance catalytic activity in cross-coupling reactions?
Modifications include:
- Steric tuning : Introducing bulkier substituents (e.g., tert-butyl groups) at the β-diketone to stabilize metal centers and prevent aggregation.
- Electronic tuning : Substituting electron-withdrawing groups (e.g., NO₂) on the pyridyl ring to increase Lewis acidity of bound Pd(II), enhancing oxidative addition in Heck reactions. Catalytic efficiency is assessed via turnover numbers (TONs) and kinetic studies .
Q. Q6. What strategies are effective for analyzing supramolecular transformations in coordination assemblies involving this ligand?
- SC-XRD : Resolves structural changes triggered by stimuli (e.g., metal salt addition). For example, Ag(I) complexes transform from mononuclear to 1D polymers upon adding Fe(ClO₄)₃ .
- Spectroelectrochemistry : Monitors redox-induced ligand rearrangements (e.g., pyridyl vs. diketonate binding shifts in UV-Vis spectra) .
- In-situ PXRD : Tracks phase transitions during solvent-mediated assembly of nanocages .
Q. Q7. How do solvent polarity and counterion choice impact the self-assembly of metallosupramolecular architectures with this ligand?
Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring polymeric networks, while nonpolar solvents (toluene) promote discrete nanocages. Counterions like ClO₄⁻ (weakly coordinating) enhance ligand mobility, enabling reversible assembly, whereas strongly coordinating NO₃⁻ ions disrupt structural integrity. Solvent diffusion gradients in layered systems (e.g., H₂O/EtOH) yield crystalline heterometallic aggregates .
Methodological Guidance
Q. Q8. What crystallographic software and refinement protocols are recommended for analyzing complexes of this ligand?
- SHELX Suite : Use SHELXD for phase problem resolution (dual-space algorithm) and SHELXL for refinement (rigid-bond restraint for β-diketone torsion angles). Twinning and disorder in pyridyl rings require ADPs (anisotropic displacement parameters) and TWIN/BASF commands .
- WinGX : Integrates SHELX tools with visualization (ORTEP) and validation (PLATON) for reporting compliance with IUCr standards .
Q. Q9. How can researchers address discrepancies in catalytic performance between batch and flow reactor systems using Pd(II) complexes of this ligand?
- Batch systems : Optimize ligand/metal ratio (typically 2:1) to prevent Pd black formation.
- Flow systems : Immobilize complexes on silica supports to reduce leaching. Monitor kinetics via inline UV/Vis or MS to identify deactivation pathways (e.g., ligand oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
